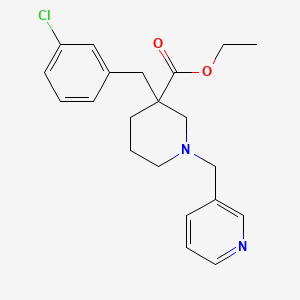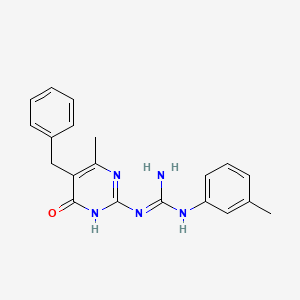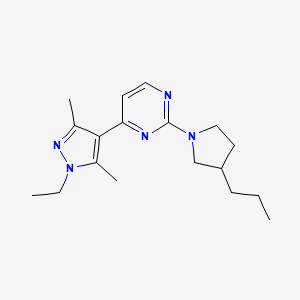![molecular formula C12H20ClNO2 B6082049 {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride](/img/structure/B6082049.png)
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been studied extensively for its effects on the central nervous system (CNS). The purpose of
Wirkmechanismus
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride activates nAChRs by binding to the receptor's agonist binding site. This results in the opening of the receptor's ion channel, leading to an influx of cations such as calcium and sodium. This ion influx can trigger downstream signaling pathways, leading to a variety of cellular responses. This compound has been shown to have a higher affinity for neuronal-type nAChRs than muscle-type nAChRs, suggesting that it may have specific effects on the CNS.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. In vivo studies have shown that this compound can improve cognitive performance in animal models, suggesting that it may have potential therapeutic applications for cognitive disorders such as Alzheimer's disease. This compound has also been shown to have analgesic effects, potentially through its activation of nAChRs in the pain pathway.
Vorteile Und Einschränkungen Für Laborexperimente
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has several advantages for use in lab experiments. It is a potent and selective activator of nAChRs, allowing for specific investigations into the function and regulation of these receptors. This compound is also relatively stable and easy to handle, making it a convenient tool for researchers. However, there are also some limitations to the use of this compound. Its effects on nAChRs can be complex and may vary depending on the receptor subtype, making it important to carefully design experiments to investigate specific questions. Additionally, this compound has been shown to have off-target effects on other ion channels, which may complicate its interpretation in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on {4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride. One area of interest is its potential therapeutic applications for cognitive disorders such as Alzheimer's disease. Further studies are needed to investigate the mechanisms underlying its cognitive-enhancing effects and to determine whether it could be a viable treatment option. Another area of interest is the role of this compound in pain pathways. Studies are needed to investigate its potential as an analgesic and to determine whether it could be a useful tool for managing pain. Additionally, further studies are needed to investigate the effects of this compound on nAChRs in different tissues and to determine whether it could have potential applications beyond the CNS.
Synthesemethoden
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride is synthesized by reacting 3-(dimethylamino)propyl chloride with 4-hydroxybenzyl alcohol in the presence of a base, followed by purification with hydrochloric acid. The yield of this compound is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride has been used in a variety of scientific research applications, including studies on nAChRs, neurotransmitters, and the CNS. It has been shown to activate both muscle-type and neuronal-type nAChRs, making it a useful tool for studying the function and regulation of these receptors. This compound has also been used to investigate the role of acetylcholine in the CNS, including its effects on learning and memory, attention, and arousal.
Eigenschaften
IUPAC Name |
[4-[3-(dimethylamino)propoxy]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12;/h4-7,14H,3,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMIXWKHTUKTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydropyrimido[5,4-c][1,5]benzothiazepin-2(1H)-one](/img/structure/B6081975.png)
![1-(3-cyclohexen-1-ylmethyl)-5-(1-ethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6081989.png)
![ethyl 4-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}oxy)benzoate](/img/structure/B6081993.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide](/img/structure/B6081997.png)
![ethyl 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6082003.png)
![ethyl 3-[4-methyl-2-(4-methyl-1-piperazinyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]propanoate](/img/structure/B6082009.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide](/img/structure/B6082010.png)



![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6082047.png)

